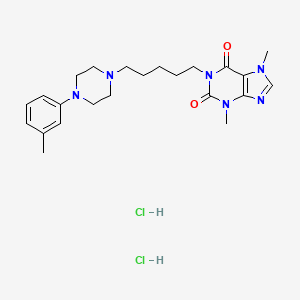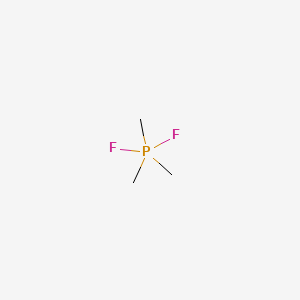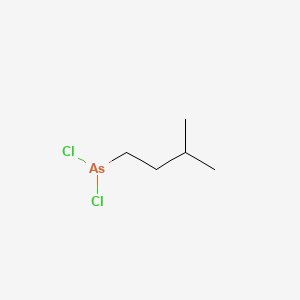
Arsine, dichloroisopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, dichloroisopentyl- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically dichloroisopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroisopentyl- typically involves the reaction of arsenic trichloride with isopentyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H11Cl→As(C5H11Cl)2+HCl
Industrial Production Methods
Industrial production of arsine, dichloroisopentyl- involves large-scale synthesis using high-purity arsenic trichloride and isopentyl chloride. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of the chemicals involved. The product is then purified through distillation and other separation techniques to obtain high-purity arsine, dichloroisopentyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, dichloroisopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The dichloroisopentyl groups can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Applications De Recherche Scientifique
Arsine, dichloroisopentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including cancer treatment.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of arsine, dichloroisopentyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include:
Protein Binding: Interaction with thiol groups in proteins.
Oxidative Stress: Generation of reactive oxygen species.
Enzyme Inhibition: Inhibition of key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of dichloroisopentyl groups.
Arsenic Trichloride (AsCl₃): A precursor used in the synthesis of various organoarsenic compounds.
Uniqueness
Arsine, dichloroisopentyl- is unique due to its specific structure and the presence of dichloroisopentyl groups
Propriétés
Numéro CAS |
64049-23-6 |
|---|---|
Formule moléculaire |
C5H11AsCl2 |
Poids moléculaire |
216.97 g/mol |
Nom IUPAC |
dichloro(3-methylbutyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
HUYQJKSYTPAMPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



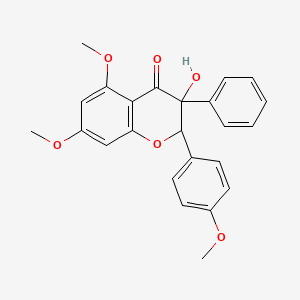
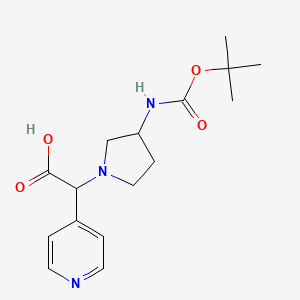
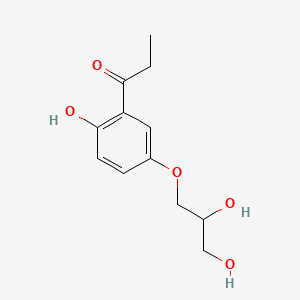

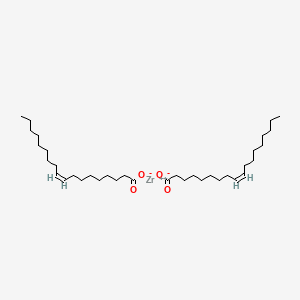
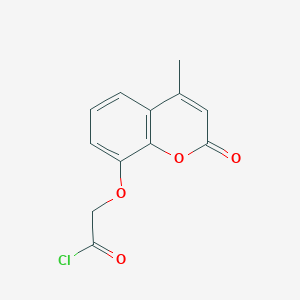
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)




